molecular formula C13H15NaO3 B1456352 2-(Cyclopentyloxy)-2-phenylacetic acid, sodium salt CAS No. 39773-76-7

2-(Cyclopentyloxy)-2-phenylacetic acid, sodium salt

Cat. No.: B1456352
CAS No.: 39773-76-7
M. Wt: 242.25 g/mol
InChI Key: KOUDKNMFBIZXFV-UHFFFAOYSA-M
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Description

2-(Cyclopentyloxy)-2-phenylacetic acid, sodium salt is an organic compound that belongs to the class of carboxylic acids. It is characterized by the presence of a cyclopentyloxy group and a phenyl group attached to the acetic acid moiety. This compound is often used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopentyloxy)-2-phenylacetic acid, sodium salt typically involves the reaction of cyclopentanol with phenylacetic acid under specific conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydroxide, which facilitates the formation of the sodium salt. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The final product is typically purified through crystallization or other separation techniques to remove impurities.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopentyloxy)-2-phenylacetic acid, sodium salt can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopentyloxy or phenyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2-(Cyclopentyloxy)-2-phenylacetic acid, sodium salt has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(Cyclopentyloxy)-2-phenylacetic acid, sodium salt involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylacetic acid: Lacks the cyclopentyloxy group, making it less versatile in certain reactions.

    Cyclopentanol: Contains the cyclopentyloxy group but lacks the phenylacetic acid moiety.

    Sodium phenylacetate: Similar in structure but without the cyclopentyloxy group.

Uniqueness

2-(Cyclopentyloxy)-2-phenylacetic acid, sodium salt is unique due to the presence of both the cyclopentyloxy and phenyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

sodium;2-cyclopentyloxy-2-phenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3.Na/c14-13(15)12(10-6-2-1-3-7-10)16-11-8-4-5-9-11;/h1-3,6-7,11-12H,4-5,8-9H2,(H,14,15);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOUDKNMFBIZXFV-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC(C2=CC=CC=C2)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40718657
Record name Sodium (cyclopentyloxy)(phenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40718657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39773-76-7
Record name Sodium (cyclopentyloxy)(phenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40718657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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